molecular formula C23H22FN3O4 B11187209 8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11187209
M. Wt: 423.4 g/mol
InChI Key: UWVMSMOYGUUFPI-UHFFFAOYSA-N
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Description

8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of fluorinated quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization with the piperazine and furan moieties.

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Functionalization with Piperazine and Furan Moieties: The piperazine and furan groups are introduced through nucleophilic substitution reactions, often using piperazine derivatives and furan-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in ethanol.

    Substitution: Piperazine derivatives and furan-2-carboxylic acid in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce partially or fully hydrogenated quinoline compounds.

Mechanism of Action

The mechanism of action of 8-fluoro-6-{[4-(2-furylcarbonyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets:

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

6-fluoro-9-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C23H22FN3O4/c1-23(2)12-14(16-10-15(24)11-17-19(16)27(23)22(30)20(17)28)13-25-5-7-26(8-6-25)21(29)18-4-3-9-31-18/h3-4,9-12H,5-8,13H2,1-2H3

InChI Key

UWVMSMOYGUUFPI-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C(=O)C5=CC=CO5)C

Origin of Product

United States

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